2-Hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid
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Overview
Description
2-Hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid is a complex organic compound with a unique structure that includes hydrazine, hydroxy, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid typically involves multiple steps. One common method starts with the preparation of 4-hydroxy-3-methoxybenzaldehyde, which is then subjected to a series of reactions to introduce the hydrazinyl and methylpropanoic acid groups. The reaction conditions often include the use of catalysts, specific temperatures, and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is also common to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the hydroxy group to a carbonyl group.
Reduction: The hydrazinyl group can be reduced to form different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can produce various amine compounds.
Scientific Research Applications
2-Hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.
Medicine: Its potential therapeutic properties are being explored for treating various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid exerts its effects involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. The hydroxy and methoxy groups also contribute to the compound’s ability to interact with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Known for its antioxidant properties.
4-Hydroxy-3-methoxycinnamic acid: Exhibits anti-inflammatory and anticancer effects.
3-(4-Hydroxyphenyl)propionic acid: Used in the synthesis of various pharmaceuticals.
Uniqueness
2-Hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-11(13-12,10(15)16)6-7-3-4-8(14)9(5-7)17-2/h3-5,13-14H,6,12H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEXQBQCMOVXGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)OC)(C(=O)O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.